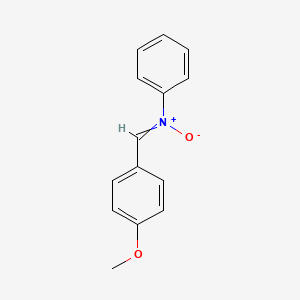![molecular formula C11H13ClN2O3 B13389505 Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)
Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its role as an intermediate in various organic synthesis processes, particularly in the pharmaceutical industry. This compound is characterized by its light yellow to dark yellow solid form and is used in the synthesis of other complex molecules .
Métodos De Preparación
The synthesis of ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate typically involves a multi-step process. One common method includes the reaction of 3-methoxyaniline with hydrochloric acid and sodium nitrite in water at low temperatures (-10 to -5°C). This is followed by the addition of ethyl 2-chloroacetoacetate and sodium acetate under controlled conditions . The reaction yields the desired compound after purification.
Análisis De Reacciones Químicas
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization: It can undergo cyclization reactions to form more complex ring structures, which are useful in pharmaceutical synthesis.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl 2-chloroacetoacetate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for specific receptors.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets. For instance, it acts as a ligand for the δ opioid receptor, influencing the receptor’s activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate can be compared with similar compounds such as ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. While both compounds share similar structural features, the position of the methoxy group (3-methoxy vs. 4-methoxy) can influence their chemical reactivity and biological activity. The unique positioning of the methoxy group in ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate may confer distinct properties, making it valuable for specific applications .
Conclusion
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and serve as an intermediate in the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVISHWWYVAIPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)


![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)

![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)

![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)


